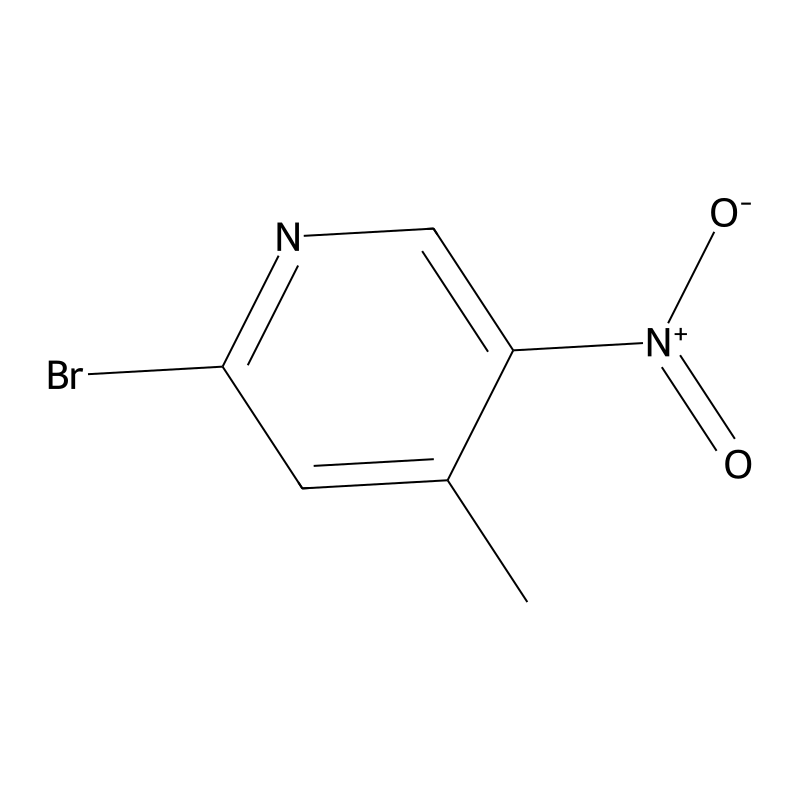

2-Bromo-4-methyl-5-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-Bromo-4-methyl-5-nitropyridine is a heterocyclic aromatic compound, meaning it contains a ring structure with alternating carbon and nitrogen atoms.

While the specific details of its synthesis might be commercially sensitive, scientific literature describes a general method for the nitration of 2-bromo-4-methylaniline followed by subsequent bromination. This process can be achieved using various nitrating agents like nitric acid or sodium nitrite, and different brominating agents like bromine or N-bromosuccinimide [, ].

Potential Applications:

Research suggests that 2-bromo-4-methyl-5-nitropyridine might hold potential applications in various scientific fields, including:

- Medicinal Chemistry: Its structure incorporates a nitro group, commonly associated with potential antibacterial and antifungal activity. Studies have explored its efficacy against specific bacterial strains, but further research is needed to determine its therapeutic potential [].

- Material Science: The presence of bromine and nitro groups can influence the electronic properties of the molecule, making it a candidate for the development of novel materials with specific functionalities. However, specific applications in this area are still under investigation [].

- Organic Synthesis: The bromo and nitro substituents can be used as reactive groups for further chemical transformations, potentially serving as building blocks for the synthesis of more complex molecules with desired properties [].

2-Bromo-4-methyl-5-nitropyridine is a heterocyclic organic compound characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a pyridine ring. Its molecular formula is C₆H₅BrN₂O₂, and it has a molecular weight of 217.02 g/mol. The compound is recognized for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features that allow for various

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate or through catalytic hydrogenation.

- Coupling Reactions: It is commonly involved in Suzuki-Miyaura coupling reactions with boronic acids, facilitating the formation of biaryl compounds .

This compound exhibits notable biological activities, particularly in the context of cancer research. It has been utilized in the synthesis of MLN0905, a potent inhibitor of Polo-like kinase 1 (PLK1), which plays a crucial role in cell cycle regulation. By inhibiting PLK1, 2-Bromo-4-methyl-5-nitropyridine can induce cell cycle arrest and affect cell proliferation and apoptosis . Additionally, it has been identified as a potential inhibitor of certain cytochrome P450 enzymes, which are important in drug metabolism .

The synthesis of 2-Bromo-4-methyl-5-nitropyridine can be achieved through various methods:

- Bromination: A common method involves the bromination of 5-methyl-4-nitropyridine using bromine as the brominating agent in the presence of acetic acid. This reaction is typically conducted at room temperature, followed by product isolation through filtration and purification.

- Industrial Production: Large-scale production often employs optimized bromination reactions under controlled conditions to enhance yield and purity. Automated reactors and continuous flow systems are utilized to improve scalability and reproducibility .

2-Bromo-4-methyl-5-nitropyridine finds applications in:

- Organic Synthesis: It serves as a versatile reagent for synthesizing various organic compounds.

- Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications, particularly in oncology.

- Material Science: The compound may also be relevant in developing new materials due to its unique chemical properties .

Studies have shown that 2-Bromo-4-methyl-5-nitropyridine interacts with various biological targets. Its role as an inhibitor of Polo-like kinase 1 indicates its potential in modulating critical signaling pathways involved in cell division and cancer progression. Additionally, its interactions with cytochrome P450 enzymes suggest implications for drug-drug interactions and metabolic pathways .

Several compounds exhibit structural similarities to 2-Bromo-4-methyl-5-nitropyridine, including:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Bromo-3-methyl-5-nitropyridine | 23132-21-0 | 0.83 |

| 2-Bromo-6-methyl-5-nitropyridine | 22282-96-8 | 0.80 |

| 3-Bromo-5-methyl-4-nitropyridine | 1379323-18-8 | 0.74 |

| 2-Bromo-5-methylpyridin-4-amine | 79055-60-0 | 0.79 |

| 3-Methyl-4-nitropyridine 1-Oxide | 1074-98-2 | 0.79 |

Uniqueness: What sets 2-Bromo-4-methyl-5-nitropyridine apart from these similar compounds is its specific arrangement of substituents on the pyridine ring, which influences its reactivity and biological activity. For instance, its ability to inhibit PLK1 makes it particularly valuable in cancer research compared to other derivatives that may not exhibit similar potency or specificity .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant